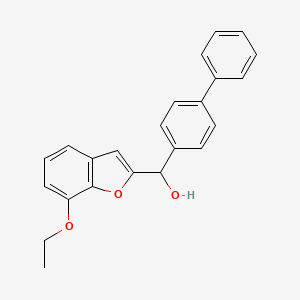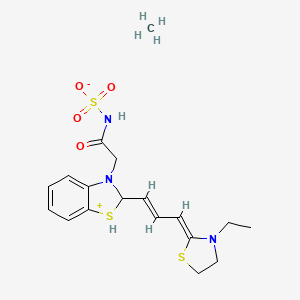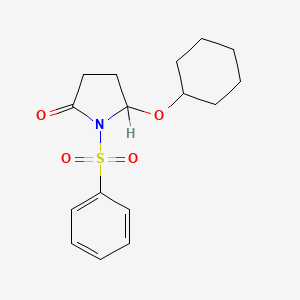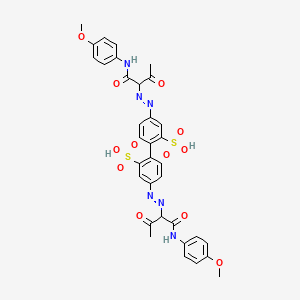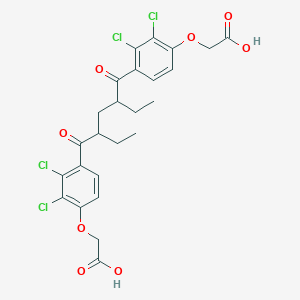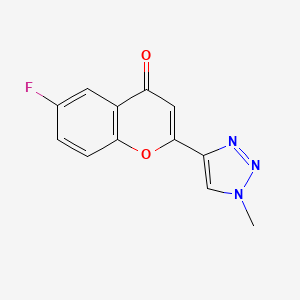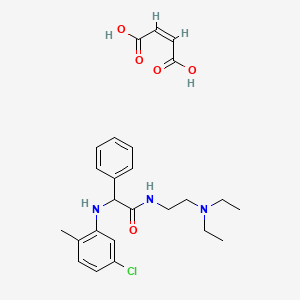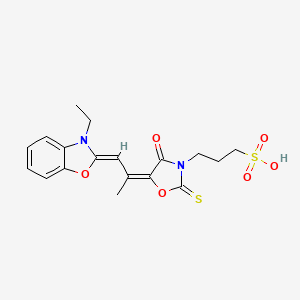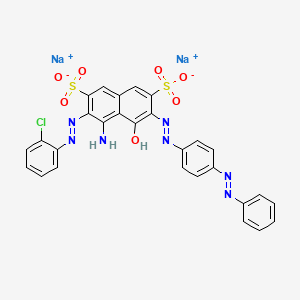
4-Amino-3-((2-chlorophenyl)azo)-5-hydroxy-6-((4-(phenylazo)phenyl)azo)naphthalene-2,7-disulphonic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 302-328-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique chemical properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of EINECS 302-328-2 involves specific chemical reactions under controlled conditions. The exact synthetic route and reaction conditions depend on the desired purity and yield of the compound. Typically, the synthesis involves multiple steps, including the preparation of intermediate compounds, purification processes, and final product isolation.
Industrial Production Methods: Industrial production of EINECS 302-328-2 is carried out in large-scale chemical plants. The process involves the use of advanced chemical reactors, precise temperature control, and continuous monitoring of reaction parameters. The production methods are designed to ensure high efficiency, safety, and minimal environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: EINECS 302-328-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.
Substitution: Reagents like halogens, acids, and bases are frequently employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
EINECS 302-328-2 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It serves as a biochemical tool for studying cellular processes and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: EINECS 302-328-2 is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of EINECS 302-328-2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
EINECS 302-328-2 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
EINECS 203-770-8 (amyl nitrite): Known for its vasodilatory effects and use in medical applications.
EINECS 234-985-5 (bismuth tetroxide): Used in the production of pigments and as a catalyst in chemical reactions.
EINECS 239-934-0 (mercurous oxide): Employed in the manufacture of batteries and as an antiseptic.
The uniqueness of EINECS 302-328-2 lies in its specific chemical structure, reactivity, and applications, which distinguish it from other compounds in the same category.
Propriétés
Numéro CAS |
94107-91-2 |
|---|---|
Formule moléculaire |
C28H18ClN7Na2O7S2 |
Poids moléculaire |
710.1 g/mol |
Nom IUPAC |
disodium;4-amino-3-[(2-chlorophenyl)diazenyl]-5-hydroxy-6-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C28H20ClN7O7S2.2Na/c29-20-8-4-5-9-21(20)34-35-26-22(44(38,39)40)14-16-15-23(45(41,42)43)27(28(37)24(16)25(26)30)36-33-19-12-10-18(11-13-19)32-31-17-6-2-1-3-7-17;;/h1-15,37H,30H2,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |
Clé InChI |
YLWZPYIJTDYGQX-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=CC=C5Cl)N)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


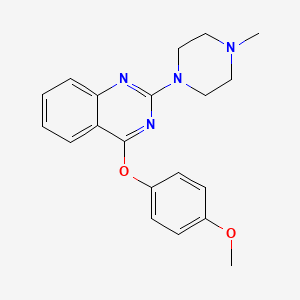

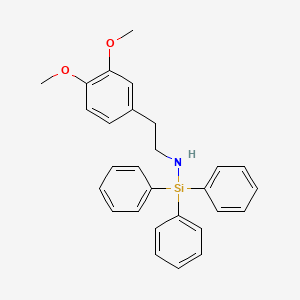
![Tetradecyl 5-butyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate](/img/structure/B12720820.png)
